molecular formula C11H15NO B12634682 Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-

Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-

Cat. No.: B12634682
M. Wt: 177.24 g/mol
InChI Key: QZHUGNMXPYARDP-UHFFFAOYSA-N
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Description

Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, is an organic compound with the molecular formula C10H13NO It is characterized by a cyclopropane ring attached to an amine group, with a methoxyphenyl and a methyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, can be achieved through several methods. One common approach involves the reaction of phenylcyclopentanol with methoxybenzoate, followed by oxidation, reduction, and amidation reactions . Another method includes the hydrogenation of 1-(4-p-methoxy-phenyl)-2-propylamine in the presence of platinum-carbon as a catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or platinum catalyst.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, is unique due to the presence of both a cyclopropane ring and a methoxyphenyl group, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.

Biological Activity

Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl- is a chemical compound with significant potential in medicinal chemistry, particularly for its biological activities related to neurological disorders and pain relief. This article provides an in-depth exploration of its biological activity, including synthesis methods, pharmacological properties, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H15_{15}NO
  • Molecular Weight : 177.2429 g/mol
  • CAS Number : 1017430-27-1

The compound features a cyclopropane ring substituted with a 4-methoxyphenyl group and a methylamine moiety. This unique structure contributes to its reactivity and potential biological activity, making it a subject of interest in drug development.

Synthesis Methods

Several synthetic routes have been developed for producing Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-. Common methods include:

  • Cyclopropanation Reactions : Utilizing various reagents to form the cyclopropane ring.
  • Substitution Reactions : Introducing the 4-methoxyphenyl group through electrophilic aromatic substitution.

Biological Activity Overview

Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl- has shown promise in several biological assays:

  • Neuropharmacological Studies : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, potentially influencing serotonin receptors (5-HT2C_2C) which are implicated in mood regulation and anxiety disorders .
  • Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models, indicating potential use in pain management therapies.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of Cyclopropanamine is crucial for assessing its therapeutic potential. Key studies have focused on:

  • Absorption and Distribution : The lipophilicity of the compound is enhanced due to the methoxy group, which may improve brain penetration and bioavailability .
  • Metabolic Stability : Initial assessments indicate moderate stability in human liver microsomes, suggesting a favorable metabolic profile for further development .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaNotable Features
Cyclopropanamine, 2-(4-methoxyphenyl)C10_{10}H13_{13}NODifferent position of methoxy group affects activity
1-(3-Methoxyphenyl)cyclopropanamineC10_{10}H13_{13}NOVariation in methoxy position alters reactivity
N-(4-Bromo-2-methoxyphenyl)cyclopropanamineC11_{11}H14_{14}BrNOIntroduction of bromine alters biological activity

This table highlights how structural variations can influence biological activity, emphasizing the significance of the specific arrangement in Cyclopropanamine.

Case Studies and Research Findings

Recent research has provided valuable insights into the biological activity of Cyclopropanamine:

  • Neuropharmacological Activity : In vitro studies demonstrated that Cyclopropanamine exhibits selective agonistic activity at 5-HT2C_2C receptors with an EC50_{50} value around 23 nM, indicating its potential as a therapeutic agent for mood disorders .
  • Analgesic Efficacy : Animal model studies have shown that Cyclopropanamine significantly reduces pain responses compared to control groups, supporting its development as an analgesic drug.
  • ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggests favorable properties for further clinical evaluation, including low toxicity levels and acceptable half-life in metabolic assays .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-methylcyclopropan-1-amine

InChI

InChI=1S/C11H15NO/c1-8-7-11(8,12)9-3-5-10(13-2)6-4-9/h3-6,8H,7,12H2,1-2H3

InChI Key

QZHUGNMXPYARDP-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C2=CC=C(C=C2)OC)N

Origin of Product

United States

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